Phosphamidon
Overview
Description
Phosphamidon is an organophosphate insecticide first reported in 1960. It is known for its systemic action, meaning it can be absorbed by plants and transported throughout their tissues. This compound is primarily used to control a wide range of pests, including sucking, chewing, and boring insects. This compound is highly toxic to mammals and is classified under WHO Hazard Class Ia .
Mechanism of Action
Target of Action
Phosphamidon, an organophosphate insecticide, primarily targets the enzyme acetylcholinesterase . This enzyme plays a crucial role in the nervous system, where it is responsible for breaking down acetylcholine, a neurotransmitter, into choline and acetic acid .
Mode of Action
This compound acts as a cholinesterase inhibitor . By inhibiting the action of acetylcholinesterase, it prevents the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the neurons. The result is a disruption of the normal functioning of the nervous system .
Biochemical Analysis
Biochemical Properties
Phosphamidon acts as a cholinesterase inhibitor, interfering with the normal function of the nervous system in insects. It interacts with the enzyme acetylcholinesterase, which is crucial for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine at nerve synapses, leading to continuous nerve impulse transmission, paralysis, and eventually the death of the insect . Additionally, this compound interacts with other biomolecules such as proteins and enzymes involved in detoxification processes, including cytochrome P450 and glutathione S-transferase .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It induces oxidative stress, leading to the production of reactive oxygen species (ROS) and subsequent damage to cellular components such as lipids, proteins, and DNA . This oxidative stress can disrupt cell signaling pathways, alter gene expression, and impair cellular metabolism. In human peripheral blood mononuclear cells, this compound exposure has been shown to increase levels of malondialdehyde (MDA) and 8-hydroxy-2’-deoxyguanosine (8-OH-dG), markers of lipid peroxidation and DNA damage, respectively .
Preparation Methods
Phosphamidon is synthesized through the reaction of trimethylphosphite with alpha, alpha-dichloroacetoacetic acid diethylamide. This intermediate is obtained by chlorination of acetoacetic acid diethylamide. The reaction proceeds rapidly in boiling chlorobenzene, yielding a constant mixture of cis- and trans-isomers in the approximate proportion of 73:27 . The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the consistent quality and yield of the product.
Chemical Reactions Analysis
Phosphamidon undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form dimethyl phosphate and 2-chloro-2-(diethylcarbamoyl)-1-methylvinyl alcohol.
Oxidation: It can be oxidized to form various metabolites, which are often less toxic than the parent compound.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions for these reactions include water, oxidizing agents, and nucleophiles such as hydroxide ions.
Scientific Research Applications
Phosphamidon has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying the behavior of organophosphates and their interactions with biological systems.
Biology: this compound is used to investigate the effects of cholinesterase inhibitors on nerve function and insect physiology.
Medicine: Research on this compound has contributed to the development of antidotes and treatments for organophosphate poisoning.
Industry: It is widely used in agriculture to protect crops from pests, thereby improving yield and quality
Comparison with Similar Compounds
Phosphamidon is similar to other organophosphate insecticides such as malathion, parathion, and diazinon. it is unique in its systemic action and its specific isomeric composition (70% Z-isomer and 30% E-isomer). This composition affects its potency and toxicity. Compared to malathion and parathion, this compound is more toxic and has a broader spectrum of activity. Similar compounds include:
Malathion: Less toxic, used in public health for mosquito control.
Parathion: Highly toxic, used in agriculture but with more stringent regulations.
Diazinon: Moderately toxic, used for soil and foliar applications.
This compound stands out due to its high toxicity and effectiveness against a wide range of pests, making it a valuable tool in pest management despite its associated risks.
Properties
IUPAC Name |
[(Z)-3-chloro-4-(diethylamino)-4-oxobut-2-en-2-yl] dimethyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClNO5P/c1-6-12(7-2)10(13)9(11)8(3)17-18(14,15-4)16-5/h6-7H2,1-5H3/b9-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCLLPNLLBQHPF-HJWRWDBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=C(C)OP(=O)(OC)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C(\C)/OP(=O)(OC)OC)/Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClNO5P | |
Record name | PHOSPHAMIDON | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5129 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | PHOSPHAMIDON | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0189 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601030915 | |
Record name | (E)-Phosphamidon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601030915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Phosphamidon is a pale yellow oily liquid with a faint odor. Used as an insecticide for citrus, cotton, and deciduous fruit and nuts. and as an acaricide. (EPA, 1998), Colorless to yellow liquid; [ICSC], COLOURLESS-TO-YELLOW OILY LIQUID. | |
Record name | PHOSPHAMIDON | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5129 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Phosphamidon | |
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Record name | PHOSPHAMIDON | |
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Boiling Point |
324 °F at 1.5 mmHg (EPA, 1998), 120 °C @ 0.001 mm Hg; 162 °C 1.5 mm Hg, at 0.2kPa: 162 °C | |
Record name | PHOSPHAMIDON | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5129 | |
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Record name | PHOSPHAMIDON | |
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Record name | PHOSPHAMIDON | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Flash Point |
greater than 200 °F (NTP, 1992) | |
Record name | PHOSPHAMIDON | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5129 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Miscible with most org solvents except saturated hydrocarbons; 1 g dissolves in about 30 g hexane, In water, miscible @ 25 °C, Solubility in water: miscible | |
Record name | PHOSPHAMIDON | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5129 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | PHOSPHAMIDON | |
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Density |
1.2132 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.2132 @ 25 °C/4 °C, Relative density (water = 1): 1.2 | |
Record name | PHOSPHAMIDON | |
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Record name | PHOSPHAMIDON | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Vapor Pressure |
2.5e-05 mmHg at 68 °F (EPA, 1998), 0.0000165 [mmHg], 1.65X10-5 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 0.0033 | |
Record name | PHOSPHAMIDON | |
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Record name | Phosphamidon | |
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Record name | PHOSPHAMIDON | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Mechanism of Action |
Organophosphorus pesticides exert their acute effects by inhibiting acetylcholinesterase in the nervous system with subsequent accumulation of toxic levels of acetylcholine. They may also inhibit butylcholinesterases as well as other esterase. The function of butylcholinesterases is unknown, but its inhibition can provide an indication of exposure to an organophosphate. In many cases, the organophosphorylated enzyme is fairly stable, so that recovery from intoxication may be slow. Reactivation of inhibited enzyme may occur spontaneously, the rates of reactivation depending on the tissue as well as on the chemical group attached to the enzyme. Higher doses of oximes failed to alter the reactivation of in vitro human AchE inhibited by organophosphorus compunds., Cholinesterase inhibitor. | |
Record name | PHOSPHAMIDON | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1754 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
In technical preparations of phosphamidon, gamma-chlorophosphamidon is present at a level of one to two percent of the total product. | |
Record name | PHOSPHAMIDON | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1754 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pale-yellow liquid, COLORLESS LIQUID, Oil | |
CAS No. |
13171-21-6, 23783-98-4 | |
Record name | PHOSPHAMIDON | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5129 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | cis-Phosphamidon | |
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Record name | Phosphamidon [ANSI:BSI:ISO] | |
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Record name | Phosphamidon | |
Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
URL | https://www.epa.gov/aegl/phosphamidon-results-aegl-program | |
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Record name | (E)-Phosphamidon | |
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Record name | Phosphamidon | |
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Record name | PHOSPHAMIDON, (Z)- | |
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Record name | PHOSPHAMIDON | |
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Record name | PHOSPHAMIDON | |
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Melting Point |
-49 °F (EPA, 1998), -45 °C | |
Record name | PHOSPHAMIDON | |
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URL | https://cameochemicals.noaa.gov/chemical/5129 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | PHOSPHAMIDON | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1754 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | PHOSPHAMIDON | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0189 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.